6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
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Overview
Description
The compound “6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a type of pyranoquinolone . Pyranoquinolones are a structural motif occurring in a number of natural products with a wide range of important biological activities .
Synthesis Analysis
The synthesis of heteroannulated pyranoquinolones was established starting from the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile . Several conditions were carried out, and the corresponding product yields were illustrated. The neutral and non-polar condition was the best procedure for product formation .Molecular Structure Analysis
The structure of the synthesized compounds was elucidated by NMR, IR, mass spectra, and elemental analysis . X-ray structure analysis was also used to elucidate the structure of the obtained products .Chemical Reactions Analysis
Two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols are described . Depending mainly on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones in moderate-to-high yields .Scientific Research Applications
Anticancer Activity
Pyrano[3,2-c]quinolone derivatives, such as alkaloids zanthosimuline and huajiaosimuline, exhibit cytotoxicity against cancer cells, which is considered as potential anticancer agents .
Antibacterial Properties
These compounds have been found to have antibacterial properties, making them potentially useful in the treatment of bacterial infections .
Antimalarial Activity
Pyrano[3,2-c]quinolone derivatives have also been found to have antimalarial properties, which could be useful in the development of new treatments for malaria .
Anti-inflammatory Properties
These compounds have been found to have anti-inflammatory properties, which could make them useful in the treatment of conditions characterized by inflammation .
Antifungal Properties
Pyrano[3,2-c]quinolone derivatives have been found to have antifungal properties, which could be useful in the treatment of fungal infections .
Inhibition of Calcium Signaling
These compounds have been found to inhibit calcium signaling, which could have implications for the treatment of various health conditions .
Inhibition of TNF-α
Pyrano[3,2-c]quinolone derivatives have been found to inhibit TNF-α, a cytokine involved in systemic inflammation .
Inhibition of Platelet Aggregation
These compounds have been found to inhibit platelet aggregation, which could have implications for the treatment of conditions such as thrombosis .
Mechanism of Action
Mode of Action
It is known that pyrano[3,2-c]quinolones, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties . These activities suggest that the compound may interact with multiple targets, leading to various cellular changes.
Biochemical Pathways
These could include pathways related to cell cycle regulation, inflammation, and immune response .
Result of Action
Given the biological activities associated with pyrano[3,2-c]quinolones, it is likely that the compound induces changes at both the molecular and cellular levels, potentially affecting cell growth, inflammatory responses, and immune function .
properties
IUPAC Name |
6-cyclohexyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-14-10-15(21)23-17-12-8-4-5-9-13(12)19(18(22)16(14)17)11-6-2-1-3-7-11/h4-5,8-11,20H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHYUKFWBJCQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione |
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